molecular formula C13H14N4O3 B2822468 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide CAS No. 927700-31-0

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2822468
CAS No.: 927700-31-0
M. Wt: 274.28
InChI Key: NHNYKBVVJHRKCK-UHFFFAOYSA-N
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Description

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a compound used for proteomics research . It has a molecular formula of C13H14N4O3 and a molecular weight of 274.28 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N4O3 . Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C13H14N4O3, and its molecular weight, 274.28 . Detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Enaminone Synthesis and Heterocyclic Structures

  • Synthesis of Heterocyclic Compounds : Enaminones, related to 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide, are used as building blocks in heterocyclic syntheses. They have been employed in novel routes to create 2,3-dihydropyridazine-4-carboxylic acids and other dihydropyridine derivatives, which have significance in medicinal chemistry and material sciences (Alnajjar et al., 2008).

Neuroimaging and Microglia Detection

  • PET Imaging of Microglia : Compounds structurally similar to this compound, like [11C]CPPC, have been developed as PET radiotracers for imaging reactive microglia and disease-associated microglia in the brain. This application is crucial for studying neuroinflammation and its role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

Chemical Synthesis and Spectroscopic Studies

  • Structural Analysis and Synthesis : Derivatives of piperidine, such as piperidinium-3-carboxylic acid, have been extensively studied for their structural properties using spectroscopic methods. These studies enhance the understanding of the chemical behavior and potential applications of these compounds in various fields (Anioła et al., 2016).

Macrocyclic Chemistry

  • Macrocyclic Tetraamine Synthesis : Research has focused on synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines, which are related to piperidine structures. These compounds are used to create bifunctional poly(amino carboxylate) chelating agents, significant in bioconjugation and drug delivery (McMurry et al., 1992).

Properties

IUPAC Name

1-(2-cyano-4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-8-10-7-11(17(19)20)1-2-12(10)16-5-3-9(4-6-16)13(15)18/h1-2,7,9H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYKBVVJHRKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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